1-(3-chlorophenyl)-3-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3-Chlorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea” is a complex organic molecule that contains an imidazo[1,2-a]pyrimidine core, which is a fused two-ring system consisting of an imidazole ring and a pyrimidine ring . This core is attached to a phenyl ring (a six-membered aromatic ring) at one end and a urea group (NH2-CO-NH2) at the other end .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazo[1,2-a]pyrimidine core, the phenyl ring, and the urea group. The presence of nitrogen atoms in the imidazo[1,2-a]pyrimidine core and the urea group could potentially allow for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The imidazo[1,2-a]pyrimidine core might undergo reactions typical of heterocyclic compounds, while the phenyl ring might participate in electrophilic aromatic substitution reactions. The urea group could potentially undergo hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic rings could influence properties like solubility, melting point, and stability .Scientific Research Applications
Synthesis and Biological Activity
Research on related structures has demonstrated their application in the synthesis of novel compounds with potential biological activities. For instance, Ladani et al. (2009) explored the synthesis of oxopyrimidines and thiopyrimidines, noting their significant antimicrobial properties, including both antibacterial and antifungal activities (Ladani et al., 2009). Similarly, Rao et al. (2011) described a method for synthesizing pyrimidone and pyrimidine derivatives using a new reagent, demonstrating the efficiency and convenience of this approach for generating compounds with potential biological applications (Rao et al., 2011).
Anticancer and Antimicrobial Properties
Compounds related to 1-(3-Chlorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea have been investigated for their anticancer and antimicrobial properties. A study by El-Sawy et al. (2013) synthesized new N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, evaluating their antimicrobial and anticancer activities, highlighting the potential therapeutic applications of these compounds (El-Sawy et al., 2013).
Environmental Applications
The degradation of similar sulfonylurea herbicides in soil was explored by Morrica et al. (2001), providing insights into the environmental fate of these compounds. This study suggests that understanding the degradation pathways is crucial for assessing the environmental impact of such chemicals (Morrica et al., 2001).
Synthesis Techniques
Research has also focused on the synthesis of glycolurils and their analogues, highlighting their widespread applications across various scientific and technological fields. Kravchenko et al. (2018) reviewed the development of new methods for synthesizing these compounds, underscoring their importance in pharmacology, explosives, and supramolecular chemistry (Kravchenko et al., 2018).
Future Directions
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O/c20-14-5-2-7-16(11-14)23-19(26)22-15-6-1-4-13(10-15)17-12-25-9-3-8-21-18(25)24-17/h1-12H,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGRIKLNFNMAKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)Cl)C3=CN4C=CC=NC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.